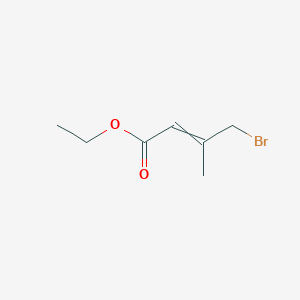

Ethyl 4-bromo-3-methyl-2-butenoate

Description

Structural Features and Stereochemical Considerations in Ethyl 4-bromo-3-methyl-2-butenoate

The structure of this compound features a butenoate backbone with a bromine atom attached to the fourth carbon and a methyl group on the third carbon. The presence of a carbon-carbon double bond between the second and third carbons gives rise to the possibility of stereoisomerism.

Specifically, the compound can exist as (E) and (Z) isomers, also referred to as trans and cis isomers, respectively. cymitquimica.comnih.govnih.gov The (E) isomer, where the higher priority groups on the double-bonded carbons are on opposite sides, is a common form of this compound. cymitquimica.com The stereochemistry of the molecule is a critical factor in its subsequent reactions, influencing the three-dimensional structure of the final product.

Table 1: Chemical and Physical Properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C7H11BrO2 nih.gov |

| Molecular Weight | 207.07 g/mol cymitquimica.comscbt.com |

| IUPAC Name | ethyl 4-bromo-3-methylbut-2-enoate nih.gov |

| Common Synonyms | trans-4-Bromo-3-methyl-but-2-enoic Acid Ethyl Ester, ethyl 4-bromo-3-methylcrotonate cymitquimica.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Strategic Importance of this compound as a Versatile Intermediate

The strategic importance of this compound lies in its ability to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. lookchem.com The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C-4 position. researchgate.net The ester functional group can be hydrolyzed or otherwise modified, and the carbon-carbon double bond can undergo addition reactions.

One common method for the synthesis of this compound involves the reaction of ethyl 3-methyl-2-butenoate with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. prepchem.comresearchgate.net This process results in the allylic bromination of the starting material. prepchem.comresearchgate.net

The versatility of this compound is demonstrated by its use in the synthesis of a variety of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. lookchem.com For instance, it can be a precursor in the formation of substituted cyclopropane (B1198618) derivatives. researchgate.net

Overview of Research Trajectories Involving this compound

Research involving this compound has often focused on its application as a key intermediate in the synthesis of larger, more complex molecules. For example, it has been utilized in the multi-step synthesis of 9-cis-β-carotene. researchgate.net This synthesis highlights the compound's utility in constructing carbon chains with specific stereochemistry. researchgate.net

Studies have also investigated the reactivity of similar bromo-substituted esters in reactions with various nucleophiles. researchgate.net These investigations provide insight into the reaction mechanisms and the types of products that can be formed, further expanding the synthetic utility of compounds like this compound. The reaction with nucleophiles can lead to substitution products, which are valuable in creating diverse chemical scaffolds. researchgate.net

Table 2: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| (E)-Ethyl 4-bromo-3-methyl-2-butenoate |

| 1-(4-bromo-3-methylphenyl)ethanol |

| 1-bromo-3-methyl-2-butanone (B140032) |

| 3-methyl-2-butanone |

| 4'-Bromo-3'-methylacetophenone |

| 4-Bromo-3-methylbenzaldehyde |

| 9-cis-β-carotene |

| AIBN |

| Benzoyl peroxide |

| Bromine |

| Dimethyl 3-(2-methyl-1-propenyl)-2,2-dimethyl-cyclopropane-1,1-dicarboxylate |

| Ethyl (E)-3-Methyl-4-Oxo-2-Butenoate |

| ethyl 3-methyl-2-butenoate |

| Ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate |

| This compound |

| N-bromosuccinimide |

This table is interactive. Click on the header to sort the data.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11BrO2 |

|---|---|

Molecular Weight |

207.06 g/mol |

IUPAC Name |

ethyl 4-bromo-3-methylbut-2-enoate |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3 |

InChI Key |

JIPWHZOYUGYXFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Bromo 3 Methyl 2 Butenoate

Direct Halogenation Approaches to Ethyl 4-bromo-3-methyl-2-butenoate

Direct halogenation, specifically allylic bromination, stands as the most common and straightforward method for the synthesis of this compound. This approach leverages the reactivity of the allylic position in a suitable precursor.

The most widely reported method for synthesizing this compound is the allylic bromination of Ethyl 3-methyl-2-butenoate using N-Bromosuccinimide (NBS). researchgate.netprepchem.com This reaction follows a free-radical chain mechanism. orgsyn.org The process is typically initiated by light or, more commonly, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). prepchem.comnih.gov

In a typical procedure, Ethyl 3-methyl-2-butenoate is dissolved in a non-polar solvent, most frequently carbon tetrachloride (CCl₄). prepchem.com NBS is then added, and the mixture is heated to reflux in the presence of a catalytic amount of a radical initiator. researchgate.netprepchem.com The reaction proceeds by the abstraction of a hydrogen atom from the methyl group adjacent to the double bond (the allylic position), forming a resonance-stabilized allylic radical. orgsyn.org This radical then reacts with a bromine source to yield the final product. The use of NBS is advantageous because it maintains a low and constant concentration of molecular bromine (Br₂) in the reaction mixture, which helps to minimize competing reactions like electrophilic addition to the alkene double bond. The reaction ultimately yields a mixture of (E) and (Z) isomers of this compound. researchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of the desired allylic bromination product. The key to the selectivity of this reaction is the use of NBS, which serves as a source for bromine radicals (Br•) while keeping the concentration of molecular bromine low. This suppresses the ionic pathway of electrophilic addition of Br₂ to the double bond, which would otherwise form an undesired dibrominated product.

Several factors influence the outcome of the bromination:

Reagent: N-Bromosuccinimide is the reagent of choice for allylic bromination. nih.gov

Initiator: The reaction requires a radical initiator. Both AIBN and benzoyl peroxide have been used effectively. prepchem.com

Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) are typically used to facilitate the radical reaction and because NBS is sparingly soluble in them.

Temperature: The reaction is generally run at the reflux temperature of the solvent to promote the homolytic cleavage of the initiator and the N-Br bond. researchgate.net

The following table summarizes typical reaction conditions reported in the literature for the NBS-mediated bromination of Ethyl 3-methyl-2-butenoate.

| Starting Material | Reagent | Initiator | Solvent | Reaction Time | Temperature | Outcome | Reference |

| Ethyl 3-methyl-2-butenoate | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl₄) | 3 h | Reflux | (E/Z)-Ethyl 4-bromo-3-methyl-2-butenoate | researchgate.net |

| Ethyl 3-methyl-2-butenoate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide & AIBN | Carbon Tetrachloride (CCl₄) | 1.5 h | Reflux | This compound | prepchem.com |

Following the reaction, workup typically involves filtering off the succinimide (B58015) byproduct and removing the solvent. The crude product, a mixture of isomers, can then be purified by vacuum distillation. researchgate.net

Multi-Step Synthetic Sequences Yielding this compound

While direct bromination is common, multi-step synthetic sequences offer alternative pathways to this compound, often starting from different precursors.

Detailed multi-step syntheses focusing on sequential oxidation, reduction, and bromination to specifically yield this compound are not extensively documented in primary literature, as the direct approach is highly efficient. However, such pathways are chemically feasible. For instance, a synthetic route could potentially start from a precursor like 3-methyl-2-buten-1-ol. This alcohol could first be oxidized to the corresponding aldehyde, 3-methyl-2-butenal. An esterification step followed by allylic bromination could then lead to the target compound. Alternatively, a precursor containing a ketone, such as 1-bromo-3-methyl-2-butanone (B140032), could undergo a chain-extension reaction like the Horner-Wadsworth-Emmons reaction to introduce the ethyl ester and establish the double bond, thereby forming this compound.

The primary precursor for the most common synthesis is Ethyl 3-methyl-2-butenoate . researchgate.netprepchem.com This α,β-unsaturated ester is readily available and possesses the key structural features required for direct allylic bromination.

Alternative precursor chemistry involves starting with molecules that require functional group interconversions to build the target structure. A plausible precursor is 3-methyl-2-butanone . The synthesis of 1-bromo-3-methyl-2-butanone from this ketone via bromination in methanol (B129727) is a known procedure. This α-bromo ketone could then serve as a key intermediate. A subsequent olefination reaction, such as the Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate, would introduce the C=C double bond and the ethyl ester group simultaneously, constructing the carbon skeleton and functionality of the final product. This represents a functional group interconversion from a ketone to an α,β-unsaturated ester.

Another potential precursor is 3-methyl-2-buten-1-ol . This allylic alcohol would require two key transformations: conversion of the alcohol to a bromide (e.g., using PBr₃ or the Appel reaction) and oxidation of the C1 position to a carboxylic acid followed by esterification. The order of these steps would be crucial to avoid side reactions.

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist in two geometric forms: the (E)-isomer (trans) and the (Z)-isomer (cis). The direct allylic bromination of Ethyl 3-methyl-2-butenoate typically results in a mixture of these two isomers. researchgate.net One database reports a typical E/Z ratio of 55:45, indicating a lack of significant stereoselectivity in this radical-based transformation.

Achieving high stereoselectivity for either the (E) or (Z) isomer presents a significant synthetic challenge. The literature does not describe a standard, highly stereoselective method for the direct synthesis of one isomer. Therefore, when a specific isomer is required, separation of the mixture is often necessary. Techniques like fractional distillation under vacuum or column chromatography are employed to isolate the desired isomer from the mixture. researchgate.net The physical properties of the isomers, such as boiling point and polarity, are different enough to allow for such separations. Many chemical suppliers list the (E)-isomer for sale, suggesting it can be successfully isolated.

Control of (E)/(Z) Isomer Ratio in Synthesis

The geometric configuration of the double bond in this compound is crucial for its subsequent reactions. Achieving control over the (E)/(Z) isomer ratio is a significant challenge in its synthesis. Various synthetic strategies can be employed to selectively produce one isomer over the other.

One powerful method for stereoselective alkene synthesis is the Wittig reaction . masterorganicchemistry.comlibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. lumenlearning.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically favor the formation of the (E)-alkene, while non-stabilized ylides generally yield the (Z)-alkene. To synthesize this compound, a hypothetical approach would involve the reaction of a bromo-substituted phosphonium ylide with an appropriate glyoxylate (B1226380) derivative. The choice of substituents on the phosphorus ylide would be critical in directing the stereoselectivity of the double bond formation.

A more direct route to obtaining a specific isomer involves the synthesis of a stereochemically pure precursor. For example, a method for preparing (E)-4-bromo-2-methylbut-2-en-1-al has been developed, which starts from 3,4-epoxy-3-methyl-1-butene. google.com This starting material is reacted with cupric bromide and lithium carbonate in a chloroform-ethyl acetate (B1210297) solvent mixture. google.com This process yields the (E)-aldehyde with high stereospecificity. The resulting (E)-4-bromo-2-methylbut-2-en-1-al can then be oxidized to the corresponding carboxylic acid and subsequently esterified to afford pure (E)-Ethyl 4-bromo-3-methyl-2-butenoate.

| Starting Material | Reagents | Product | Isomeric Purity | Reference |

| Ethyl 3-methyl-2-butenoate | N-Bromosuccinimide, AIBN | This compound | (E)/(Z) Mixture | researchgate.net |

| 3,4-Epoxy-3-methyl-1-butene | Cupric Bromide, Lithium Carbonate | (E)-4-bromo-2-methylbut-2-en-1-al | Predominantly (E) | google.com |

Enantioselective Approaches Towards Chiral Intermediates

While this compound is an achiral molecule, it serves as a key intermediate in the synthesis of chiral compounds. Enantioselective methodologies are therefore focused on using this or related bromoesters to construct chiral molecules, often by creating stereogenic centers in reactions with other chiral or prochiral substrates.

The asymmetric Reformatsky reaction is a notable example of such an approach. beilstein-journals.org This reaction typically involves the condensation of an α-halo ester with a carbonyl compound using zinc metal. byjus.comwikipedia.org In an enantioselective variant, chiral auxiliaries are used to direct the stereochemical outcome. For instance, a highly diastereoselective zinc-mediated aza-Reformatsky reaction has been reported using isatin-derived chiral N-sulfinyl ketimines. beilstein-journals.org The reaction between these chiral ketimines and an α-bromo ester like ethyl bromoacetate, in the presence of zinc and a copper(I) salt, produces chiral adducts containing a quaternary stereogenic center with high diastereoselectivity. beilstein-journals.org This method provides a reliable route to complex chiral amino acid derivatives.

| Substrate (Chiral Ketimine) | Reagent | Diastereomeric Excess (de) | Yield (%) | Reference |

| Isatin-derived N-tert-butylsulfinyl ketimine (H at C5) | Ethyl bromoacetate, Zn, CuCl | 96% | 85% | beilstein-journals.org |

| Isatin-derived N-tert-butylsulfinyl ketimine (F at C5) | Ethyl bromoacetate, Zn, CuCl | 94% | 91% | beilstein-journals.org |

| Isatin-derived N-tert-butylsulfinyl ketimine (Cl at C5) | Ethyl bromoacetate, Zn, CuCl | 84% | 88% | beilstein-journals.org |

| Isatin-derived N-tert-butylsulfinyl ketimine (Br at C5) | Ethyl bromoacetate, Zn, CuCl | 84% | 86% | beilstein-journals.org |

Another powerful strategy for generating chiral intermediates is through enzymatic kinetic resolution . Lipases are commonly used for the enantioselective acylation or hydrolysis of racemic alcohols, including halohydrins. researchgate.net For example, the resolution of racemic bromohydrins can be achieved with high enantioselectivity using lipase-catalyzed transesterification. This process allows for the separation of enantiomers, providing access to enantiomerically pure halohydrins which are versatile chiral building blocks for further synthesis. researchgate.net These resolved intermediates can then be used in subsequent steps to introduce chirality into target molecules derived from bromoesters.

Applications of Ethyl 4 Bromo 3 Methyl 2 Butenoate in Target Oriented Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The electrophilic carbon bearing the bromine atom, along with the Michael acceptor system of the unsaturated ester, makes ethyl 4-bromo-3-methyl-2-butenoate an excellent precursor for various cyclization reactions to form heterocyclic structures.

Derivatization to 1,4-Benzoxazines

The 1,4-benzoxazine core is a privileged scaffold found in numerous biologically active compounds. While direct synthesis using this compound is not extensively detailed, a closely related analogue, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, demonstrates a clear pathway for this transformation. This analogous reaction provides a strong model for the potential derivatization of this compound.

The synthesis proceeds via reaction with substituted 2-aminophenols. In a key example, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, formed from the bromo-ester and a nitrophenol, is subjected to reduction of the nitro group. researchgate.net This reduction, typically achieved with iron powder in acetic acid, yields an in-situ amine which then undergoes an intramolecular Michael addition reaction. researchgate.net This cyclization results in the formation of the 1,4-benzoxazine ring system. researchgate.net This method highlights a six-membered ring closure (6-exo-trig) to furnish the desired heterocyclic product. researchgate.net

Formation of Pyrrole-2-ones and Related Structures

Pyrrolidones and their unsaturated counterparts, pyrrole-2-ones, are significant nitrogen-containing heterocycles. This compound and its analogues serve as effective starting materials for these structures through reactions with primary amines.

In one pathway, the methyl ester analogue, mthis compound, reacts with various amines to afford methyl-4-alkylamino-3-methyl-2-butenoates. europa.eu These intermediates can be reduced and subsequently cyclized via vacuum distillation to yield 1-alkyl-4-methyl-2-pyrrolidones. europa.eu For instance, the hydrolysis of methyl-4-benzylamino-3-methylbutyrate directly leads to the formation of 1-benzyl-4-methyl-pyrrolidone. europa.eu

Furthermore, the analogous compound ethyl (2E)-4-bromo-3-ethoxybut-2-enoate reacts with substituted anilines, such as 4-bromoaniline. researchgate.net This reaction proceeds through an initial N-alkylation, which is then followed by a C-amination/cyclization sequence to produce 4-ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrole-2-ones, a class of tetramic acid derivatives. researchgate.net

| Starting Material Analogue | Reagent | Product Class | Key Reaction Steps |

|---|---|---|---|

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 2-Aminophenol derivative | 1,4-Benzoxazines | Nitro reduction followed by intramolecular Michael addition researchgate.net |

| Mthis compound | Primary amines (e.g., benzylamine) | 4-Methyl-2-pyrrolidones | N-alkylation, reduction, and cyclization europa.eu |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Substituted anilines | Pyrrole-2-ones (Tetramic acids) | N-alkylation followed by C-amination/cyclization researchgate.net |

Contribution to Agrochemical and Fine Chemical Intermediate Synthesis

The isoprene-derived structure of this compound makes it a valuable building block for a range of fine chemicals, including those with applications in agriculture and pharmaceuticals.

Example: Hydroprene (B1673459) Synthesis

Hydroprene is an insect growth regulator (IGR) used to control various pest insects. prepchem.com IGRs represent a class of pesticides that interfere with the growth and development of insects, often with higher selectivity and lower toxicity to mammals compared to conventional insecticides. prepchem.com The chemical structure of hydroprene is ethyl 3,7,11-trimethyl-2,4-dodecadienoate. While this compound represents a C5 building block suitable for the synthesis of terpenoid-like structures, a specific, documented synthetic pathway for the construction of hydroprene from this particular bromo-ester was not identified in the reviewed scientific literature.

Exploration of Bioactive Molecule Pathways

This compound is a recognized intermediate in the synthesis of significant bioactive molecules, particularly retinoids. Retinoids are a class of compounds derived from vitamin A that play crucial roles in vision, cell growth, and differentiation.

One of the most notable applications is in the industrial synthesis of Vitamin A. The related aldehyde, (E)-4-bromo-2-methylbut-2-en-1-al, is a key intermediate for producing (E)-4-acetoxy-2-methylbut-2-en-1-al, which is a crucial component in building the full carbon skeleton of Vitamin A acetate (B1210297).

Additionally, research has demonstrated the use of this compound in the synthesis of 9-cis-β-carotene. This multi-step synthesis utilizes the bromo-ester as a key building block. 9-cis-β-carotene is a geometric isomer of β-carotene with its own distinct biological properties and is investigated for its potential health benefits. The synthesis involves the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide (NBS) and a radical initiator to produce a mixture of (E) and (Z)-ethyl 4-bromo-3-methyl-2-butenoate, which is then carried forward in the synthetic sequence.

Stereocontrol in Syntheses Utilizing this compound

The stereochemistry of the double bond in this compound (E vs. Z isomer) can be a critical factor in determining the stereochemical outcome of subsequent reactions. However, the facility of isomerization under certain reaction conditions presents both challenges and opportunities for stereocontrol.

Studies on the Reformatsky reaction using the analogous methyl 4-bromo-3-methylbut-2-enoate with various aldehydes, such as β-cyclocitral, have provided significant insight into the stereochemical course of these reactions. It was observed that both the Z- and E-isomers of the bromo-ester react with β-cyclocitral in the presence of zinc to yield the same δ-lactone as the primary product. This result indicates that an E-to-Z inversion occurs during the reaction, suggesting the formation of a common intermediate.

Further investigation into related reactions, such as the Horner-Wadsworth-Emmons reaction, reveals that the corresponding Z- and E-phosphonate esters can be prepared stereospecifically from the Z- and E-bromo-esters, respectively. However, upon treatment with a base, these phosphonates rapidly equilibrate to a mixture rich in the Z-isomer. Despite this equilibration, the reaction with aldehydes predominantly yields the E,E-ester product, indicating that the stereochemical outcome is complex and not solely dependent on the initial geometry of the reactant.

| Reaction Type | Reactants | Key Observation | Major Product Stereochemistry |

|---|---|---|---|

| Reformatsky | Z- and E-methyl 4-bromo-3-methylbut-2-enoate + β-cyclocitral | E-to-Z inversion occurs during the reaction. | A single δ-lactone is formed from both isomers. |

| Horner-Wadsworth-Emmons | Z- and E-phosphonates + Aldehydes | Base-catalyzed equilibration of phosphonate (B1237965) isomers. | Predominantly E,E-ester is formed. |

Diastereoselective and Enantioselective Transformations

The reactivity of this compound in the presence of a metal, typically zinc, generates a vinylogous organozinc reagent. This intermediate can then react with carbonyl compounds in a Reformatsky-type reaction to form new carbon-carbon bonds. The stereochemical course of this addition is of significant interest in target-oriented synthesis.

While specific examples detailing the diastereoselective or enantioselective reactions of this compound are not extensively documented in peer-reviewed literature, the closely related methyl ester, mthis compound, has been studied. The reactivity of the ethyl ester is expected to be very similar to that of the methyl ester. The primary application in this context is the Reformatsky reaction with aldehydes and ketones.

In a study involving the Reformatsky reaction of mthis compound with various aldehydes, the formation of a δ-lactone is a common outcome. This cyclization provides a good indication of the diastereoselectivity of the initial addition reaction. The data from these reactions, which can be extrapolated to the ethyl ester, are presented below.

Table 1: Diastereoselective Reformatsky Reaction of Mthis compound with Various Aldehydes

| Aldehyde | Major Product | Product Distribution/Ratio | Reference |

| β-Cyclocitral | δ-Lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid | Major Product | researchgate.netcapes.gov.br |

| Benzaldehyde (B42025) | Mixture of E-2,E-4 and Z-2,E-4 isomers of the corresponding acid after hydrolysis | 4:1 (E,E:Z,E) | researchgate.net |

| Cyclohexanecarboxaldehyde | E-2,E-4 isomer of the corresponding acid after hydrolysis | Predominantly the E,E isomer | researchgate.net |

The data presented is for the methyl ester, but similar outcomes are expected for the ethyl ester.

Currently, there is a lack of published research demonstrating the use of this compound in enantioselective transformations through the use of chiral auxiliaries or chiral catalysts. In principle, the organozinc intermediate derived from this compound could be influenced by chiral ligands to induce enantioselectivity in its reactions with prochiral electrophiles.

Impact of (E)/(Z) Isomerism on Product Stereochemistry

A significant aspect of the chemistry of this compound is the influence of its (E) and (Z) isomerism on the stereochemistry of the final products. Research on the corresponding methyl ester has shown that both the (E) and (Z) isomers often lead to the formation of the same major product in Reformatsky reactions. researchgate.netcapes.gov.br

This convergence of stereochemical outcome is attributed to an E to Z isomerization that occurs during the reaction. researchgate.net The organozinc reagent formed from either the (E) or (Z) bromoester can equilibrate to the more thermodynamically stable form or the more reactive form under the reaction conditions. This equilibration effectively erases the initial stereochemical information of the starting material.

For instance, in the reaction with β-cyclocitral, both (Z)- and (E)-methyl 4-bromo-3-methylbut-2-enoate yield the same δ-lactone as the primary product. researchgate.netcapes.gov.br Similarly, upon reaction with benzaldehyde and cyclohexanecarboxaldehyde, hydrolysis of the initial adducts from either isomer of the bromoester affords the corresponding (Z)-2,(E)-4-acids as the main products, indicating the formation of a δ-lactone intermediate in both cases. researchgate.net

This phenomenon highlights a crucial consideration in synthetic planning: the stereochemical integrity of the double bond in this compound may not be retained in reactions involving the formation of the corresponding organozinc intermediate. Therefore, controlling the stereochemistry of the final product often relies on the reaction conditions and the nature of the electrophile, rather than the initial (E)/(Z) ratio of the bromoester.

Advanced Spectroscopic and Chromatographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 4-bromo-3-methyl-2-butenoate. By analyzing the magnetic properties of its atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

The ¹H NMR spectrum of this compound provides a definitive proton count and reveals the connectivity of the molecule through spin-spin coupling patterns. The spectrum is expected to show distinct signals corresponding to the ethyl ester, the vinylic proton, the methyl group attached to the double bond, and the methylene (B1212753) group adjacent to the bromine atom. The chemical shifts (δ) are influenced by the electronic environment of the protons; for instance, the vinylic proton is deshielded due to the electron-withdrawing effects of the ester group and the double bond.

Expected ¹H NMR Spectral Data

| Assigned Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-Br | ~4.0 | Singlet (s) | 2H |

| =CH- | 5.8 – 6.5 | Singlet (s) | 1H |

| -O-CH₂-CH₃ | ~4.2 | Quartet (q) | 2H |

| -C(CH₃)= | ~2.2 | Singlet (s) | 3H |

Note: Data is based on predicted values and structural analogy. Actual values may vary.

Complementing the proton NMR, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound will feature characteristic signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the alkene, and the various sp³ hybridized carbons. The carbonyl carbon is typically found at the downfield end of the spectrum (~165–170 ppm), while the carbon atom bonded to the electronegative bromine atom appears at a predictable chemical shift (~35–45 ppm).

Expected ¹³C NMR Spectral Data

| Assigned Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C =O | 165 – 170 |

| -C (CH₃)= | ~145 |

| =C H- | ~115 |

| -O-C H₂- | ~61 |

| -C H₂-Br | 35 – 45 |

| -C(C H₃)= | ~20 |

Note: Data is based on predicted values and structural analogy. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected absorptions include a strong C=O stretch for the ester functional group and a C-Br stretch. nih.gov

Expected IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O | ~1720 | Strong |

| Alkene | C=C | ~1650 | Medium |

| Ester | C-O | ~1250 | Strong |

Note: Data is based on predicted values and general spectroscopic principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and gain insight into the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₇H₁₁BrO₂, corresponding to a molecular weight of approximately 207.07 g/mol .

A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the spectrum will exhibit two peaks of almost equal intensity for the molecular ion (M⁺ and M+2). While detailed fragmentation studies are not widely published, common fragmentation pathways for such esters would likely include the loss of the ethoxy group (-OCH₂CH₃), the bromine atom (-Br), or cleavage of other bonds, providing further structural confirmation. In some research, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) has been utilized to analyze products from reactions involving this compound. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its geometric isomers ((E) and (Z)). The compound is often synthesized as a mixture of E/Z isomers. epdf.pub HPLC is recommended for monitoring the progress of its synthesis and for quantifying byproducts. The separation is typically achieved using a reverse-phase column, where the difference in polarity between the isomers allows for their differential retention and elution, enabling their quantification and isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for analyzing volatile components in a sample. In the context of this compound, GC-MS is particularly useful for monitoring its synthesis, where it can identify and quantify volatile starting materials, intermediates, and byproducts. scribd.com For instance, it can be used to analyze the reaction mixture during the bromination of ethyl 3,3-dimethylacrylate to ensure the reaction goes to completion and to characterize any volatile impurities. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-Ethyl 4-bromo-3-methyl-2-butenoate |

| (Z)-Ethyl 4-bromo-3-methyl-2-butenoate |

| Ethyl 3,3-dimethylacrylate |

Computational and Theoretical Chemistry of Ethyl 4 Bromo 3 Methyl 2 Butenoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of ethyl 4-bromo-3-methyl-2-butenoate. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The locations of the HOMO and LUMO are critical in predicting the molecule's reactivity. The HOMO is indicative of the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO indicates the capacity to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group significantly influences the electronic landscape.

Calculated electronic properties can also be used to derive reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. While specific experimental studies on the electronic properties of this compound are not extensively documented in the literature, theoretical calculations can provide reliable predictions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates regions of high electron density, susceptible to electrophilic attack. |

| LUMO Energy | - | Indicates regions of low electron density, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | - | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Electrostatic Potential | - | Visualizes electron-rich and electron-poor regions. |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its flexibility and the preferred spatial arrangements of its atoms.

Due to the presence of several rotatable single bonds, including the C-C bond of the ethyl group and the C-C bond connecting the ester functionality to the butenoate chain, this compound can adopt various conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as solvents or biological receptors.

Furthermore, MD simulations can be employed to study the nature of intermolecular interactions. For instance, the simulations can reveal how this compound interacts with solvent molecules, which can influence its solubility and reactivity. In a biological context, MD could be used to simulate the interaction of the molecule with a protein's active site, providing insights into potential binding modes and affinities.

Reaction Mechanism Elucidation via Computational Modeling

For example, the reaction of this compound with a nucleophile can be modeled to determine whether the reaction proceeds via an SN1 or SN2 mechanism. Computational methods can calculate the activation energies for each pathway, allowing for a prediction of the favored mechanism under specific conditions. rsc.org The influence of the methyl group and the double bond on the reactivity of the C-Br bond can also be systematically investigated.

Recent advancements in computational chemistry allow for the study of increasingly complex reaction systems, including the role of non-covalent interactions and the dynamic features of reaction mechanisms. rsc.org While specific computational studies on the reaction mechanisms of this compound are not prevalent, the established methodologies for studying haloalkane reactions provide a robust framework for such investigations. rsc.orgsmu.edu

Predictive Studies on Spectroscopic Properties

Computational methods, especially DFT, have become highly effective in predicting the spectroscopic properties of organic molecules, including NMR and IR spectra. acs.orgnih.gov For this compound, these predictive studies can aid in the interpretation of experimental spectra and the confirmation of its structure.

The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be correlated with experimental data. nih.gov Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule or by re-evaluating the proposed structure. It is a known challenge that carbons attached to heavy atoms like bromine can show deviations in predicted chemical shifts. youtube.com

Similarly, the vibrational frequencies in an IR spectrum can be calculated computationally. These calculations can help in assigning the various absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the ester, the C=C stretch of the alkene, and the C-Br stretch.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value |

| 13C NMR (δ, ppm) - Carbonyl C | ~165 | - |

| 13C NMR (δ, ppm) - C=C | ~120-140 | - |

| 1H NMR (δ, ppm) - Vinyl H | ~5.8 | - |

| IR (cm-1) - C=O Stretch | ~1720 | - |

| IR (cm-1) - C=C Stretch | ~1640 | - |

Note: The values in this table are illustrative and would be refined through specific computational calculations and experimental measurements.

Emerging Research Frontiers and Future Prospects for Ethyl 4 Bromo 3 Methyl 2 Butenoate

Catalytic Applications in Novel Transformations

The reactivity of ethyl 4-bromo-3-methyl-2-butenoate makes it an ideal substrate for a variety of catalytic transformations, enabling the efficient synthesis of a wide range of organic compounds. nih.govlookchem.com Research into its catalytic applications is a burgeoning field, with significant potential for the development of novel synthetic methodologies.

One of the most promising areas is its use in palladium-catalyzed cross-coupling reactions . While direct studies on this compound are emerging, research on analogous compounds such as methyl (E)-4-bromobut-2-enoate has demonstrated the feasibility of ligand-free Suzuki coupling to form new carbon-carbon bonds. This suggests that this compound could be effectively coupled with various boronic acids to introduce aryl or vinyl substituents at the 4-position, leading to a diverse set of butenoate derivatives. These derivatives are valuable intermediates in the synthesis of biologically active molecules, including potential HIV-1 protease inhibitors.

Furthermore, the allylic bromide moiety is susceptible to nucleophilic substitution reactions , which can be catalyzed by various transition metals. These reactions allow for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. The presence of the α,β-unsaturated ester system adds another layer of complexity and potential for sequential transformations.

Another exciting frontier is the use of this compound in cycloaddition reactions . For instance, a related compound, ethyl 4-bromo-3-oxobutanoate, has been successfully employed in a stereoselective [4+3] annulation with azadienes to construct complex benzindeno-fused azepine derivatives. This suggests that this compound could serve as a three-carbon component in similar cycloadditions, providing access to seven-membered ring systems, which are prevalent in many natural products and pharmaceuticals.

| Catalytic Transformation | Potential Reagents/Catalysts | Potential Products | Significance |

| Palladium-Catalyzed Cross-Coupling | Aryl/Vinyl Boronic Acids, Palladium Catalyst (e.g., Pd(OAc)₂) | 4-Aryl/Vinyl-3-methyl-2-butenoates | Access to complex building blocks for pharmaceuticals and materials. |

| Nucleophilic Allylic Substitution | Amines, Thiols, Alcohols, Metal Catalysts (e.g., Cu, Ir) | 4-Substituted-3-methyl-2-butenoates | Introduction of diverse functional groups for further derivatization. |

| [4+3] Cycloaddition | Dienes, Lewis Acids/Bases | Substituted Cycloheptene Derivatives | Construction of complex, seven-membered ring systems. |

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. The inherent advantages of flow chemistry, such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents in situ, make it an attractive platform for reactions involving reactive intermediates like this compound.

The synthesis of this compound itself can be adapted to a continuous flow process. The traditional batch synthesis involves the allylic bromination of ethyl 3-methyl-2-butenoate using N-bromosuccinimide (NBS) and a radical initiator. durham.ac.uk This type of radical reaction can be effectively translated to a flow setup, allowing for better control over the reaction time and temperature, potentially leading to higher yields and selectivity while minimizing the formation of byproducts.

| Flow Synthesis Step | Key Advantages | Potential Equipment | Future Research Direction |

| Synthesis of this compound | Improved safety, better control of exotherms, higher reproducibility. | Packed-bed reactors, microreactors. | Optimization of reaction conditions (temperature, residence time, stoichiometry) for maximum yield and purity. |

| Downstream Functionalization | Telescoped reactions, reduced purification steps, automation. | Multi-reactor flow platforms. | Development of integrated flow systems for the synthesis of derivative libraries. |

Exploration of New Chemical Space and Derivative Libraries

The ability to readily functionalize this compound at two distinct positions makes it an excellent scaffold for the construction of diverse derivative libraries. Such libraries are crucial in the fields of drug discovery and materials science for the identification of new lead compounds with desired biological activities or material properties.

Starting from this single precursor, a multitude of derivatives can be generated through a variety of chemical transformations. The allylic bromide can be displaced by a wide range of nucleophiles, while the α,β-unsaturated ester can undergo Michael addition, cycloadditions, or reduction. This combinatorial approach allows for the rapid exploration of a vast chemical space.

For example, a library of potential enzyme inhibitors could be generated by reacting this compound with a diverse set of amines or thiols to target the active site of an enzyme. Similarly, a library of novel polymers or materials could be created by incorporating the butenoate scaffold into larger macromolecular structures. The development of high-throughput synthesis and screening methods in conjunction with the versatile chemistry of this compound will undoubtedly accelerate the discovery of new molecules with valuable applications.

| Reaction Type | Example Reactants | Resulting Derivative Class | Potential Application |

| Nucleophilic Substitution | Primary/Secondary Amines, Thiols, Phenols | 4-Amino/Thio/Oxy-3-methyl-2-butenoates | Pharmaceutical and agrochemical screening libraries. |

| Michael Addition | Malonates, Nitroalkanes, Organocuprates | 3,4-Disubstituted butanoates | Building blocks for complex natural product synthesis. |

| Cycloaddition | Dienes, Azides, Nitrones | Heterocyclic and Carbocyclic Scaffolds | Novel scaffolds for medicinal chemistry. |

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for the synthesis of Ethyl 4-bromo-3-methyl-2-butenoate?

- Methodological Answer :

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) are effective for cross-coupling reactions involving brominated intermediates. Reaction yields can be improved by optimizing catalyst loading (0.5–2 mol%) and solvent polarity (DMF or THF) .

- Temperature control : Stepwise heating (e.g., 60°C for nucleophilic substitution, 80–100°C for esterification) minimizes side reactions like β-hydride elimination.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves structural analogs (e.g., methyl vs. ethyl esters) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign the α,β-unsaturated ester proton (δ 5.8–6.2 ppm) and quaternary carbons (C-Br, C=O). Compare with analogs like Ethyl 2-(2-acetyl-4-bromophenoxy)acetate to confirm regiochemistry .

- IR spectroscopy : Identify C=O stretching (~1740 cm⁻¹) and C-Br vibrations (~550 cm⁻¹). Use scaled frequency factors (0.96) for DFT-calculated IR spectra to validate experimental peaks .

- X-ray crystallography : Resolve stereochemical ambiguities using SHELXL for refinement (R-factor < 5%) and ORTEP-III for visualization .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved under varying solvent conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to isolate solvent polarity (ε) and hydrogen-bonding effects. For example, compare DMF (ε=37) vs. THF (ε=7.6) in Pd-catalyzed reactions .

- Computational modeling : Apply density-functional theory (DFT) at the B3LYP/6-311++G** level to calculate solvation energies. Correlate with experimental yields to identify optimal ε values .

- Statistical analysis : Apply ANOVA to distinguish significant variables (p < 0.05) and refine reaction protocols .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Transition state modeling : Use Gaussian 16 with PCM solvation to map SN2 pathways. Analyze bond-critical-point (BCP) electron densities (ρ ~0.3 eÅ⁻³) at the Br-C bond to quantify leaving-group propensity .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethyl lactate) using OPLS-AA forcefields. Track free volume (VF) changes to predict steric hindrance in bulky substitutions .

- NBO analysis : Calculate second-order perturbation energies (E(2) > 8 kcal/mol) to identify stabilizing orbital interactions (e.g., σ(C-Br) → σ*(C-O)) .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.